Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 3-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using a solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would follow similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4).
Substitution: The xylopyranosyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: 3-amino-4-(beta-D-xylopyranosyloxy)phenylmethanol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or photoinitiators.
Mechanism of Action
The mechanism of action of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can modulate various biological pathways, making the compound of interest in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the xylopyranosyloxy group.
(3-Nitrophenyl)(phenyl)methanone: Similar structure but lacks the xylopyranosyloxy group.
Methanone, (4-aminophenyl)phenyl-: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both a nitrophenyl group and a xylopyranosyloxy group. This combination allows for unique chemical reactivity and potential biological interactions, distinguishing it from other benzophenones.
Properties
CAS No. |
83354-70-5 |
---|---|
Molecular Formula |
C18H17NO8 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(3-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-6-4-10(5-7-13)15(21)11-2-1-3-12(8-11)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
ONHOLJPOJQJRQG-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.